molecular formula C20H25N3O2S B12237338 4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B12237338
M. Wt: 371.5 g/mol
InChI Key: YAJODEWXQROPQH-UHFFFAOYSA-N
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Description

4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound featuring a thiazole ring, a piperidine ring, and a morpholine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the morpholine ring .

Scientific Research Applications

4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole
  • Sulfathiazole
  • Ritonavir
  • Abafungin
  • Bleomycine
  • Tiazofurin

Uniqueness

4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its combination of a thiazole ring with piperidine and morpholine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C20H25N3O2S/c24-20(23-9-5-2-6-10-23)18-14-22(11-12-25-18)13-17-15-26-19(21-17)16-7-3-1-4-8-16/h1,3-4,7-8,15,18H,2,5-6,9-14H2

InChI Key

YAJODEWXQROPQH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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